Clarkeanidine

Description

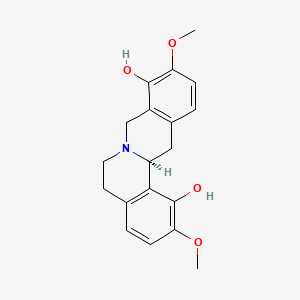

Structure

2D Structure

3D Structure

Properties

CAS No. |

99615-99-3 |

|---|---|

Molecular Formula |

C19H21NO4 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

(13aS)-2,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-1,9-diol |

InChI |

InChI=1S/C19H21NO4/c1-23-15-6-4-12-9-14-17-11(3-5-16(24-2)19(17)22)7-8-20(14)10-13(12)18(15)21/h3-6,14,21-22H,7-10H2,1-2H3/t14-/m0/s1 |

InChI Key |

VHMQRLIBVWAVSO-AWEZNQCLSA-N |

SMILES |

COC1=C(C2=C(CCN3C2CC4=C(C3)C(=C(C=C4)OC)O)C=C1)O |

Isomeric SMILES |

COC1=C(C2=C(CCN3[C@H]2CC4=C(C3)C(=C(C=C4)OC)O)C=C1)O |

Canonical SMILES |

COC1=C(C2=C(CCN3C2CC4=C(C3)C(=C(C=C4)OC)O)C=C1)O |

Synonyms |

clarkeanidine |

Origin of Product |

United States |

Advanced Methodologies for Structural Elucidation of Clarkeanidine

Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation, Electronic Circular Dichroism (ECD))

Optical Rotation (OR)

Optical Rotation quantifies the extent to which a chiral substance rotates the plane of polarized light. This property is measured using a polarimeter, typically employing monochromatic light, such as the sodium D-line (589 nm), at a controlled temperature nihs.go.jpanton-paar.comrudolphresearch.com. The observed rotation is influenced by the concentration of the analyte, the path length of the sample cell, the temperature, and the wavelength of light used nihs.go.jprudolphresearch.com.

The specific rotation, denoted as [α], is a standardized value that accounts for these variables, allowing for consistent comparison between different measurements and samples nihs.go.jpanton-paar.comrudolphresearch.com. It is calculated using the formula:

[α]Tλ = α / (l * c)

Where:

[α]Tλ is the specific rotation at temperature T and wavelength λ.

α is the observed optical rotation in degrees (°).

l is the path length of the polarimeter tube in decimeters (dm).

c is the concentration of the solution in grams per milliliter (g/mL).

A positive value (+) indicates dextrorotation (rotation to the right), while a negative value (-) indicates levorotation (rotation to the left) nihs.go.jp. For a compound like Clarkeanidine, a measured specific rotation value would provide an initial indication of its enantiomeric form. However, OR alone can sometimes be insufficient for definitive absolute configuration assignment, especially for conformationally flexible molecules or those with multiple chiral centers, as contributions from different stereogenic centers can sometimes cancel each other out nih.govmdpi.com.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a more sensitive technique that measures the differential absorption of left and right circularly polarized light across a range of wavelengths, typically in the ultraviolet (UV) and visible regions nih.govmdpi.comnih.govchiralabsxl.commdpi.comnih.govrsc.org. ECD spectra are generated by chromophores (light-absorbing groups) within the molecule. The sign and intensity of the ECD bands are directly related to the spatial arrangement of these chromophores relative to the chiral centers mdpi.comnih.govchiralabsxl.com.

The interpretation of ECD spectra for stereochemical assignment often involves:

Comparison with Known Compounds: The most common approach is to compare the experimental ECD spectrum of the unknown compound (e.g., this compound) with that of a structurally related compound whose absolute configuration is already established chiralabsxl.com. Similar spectral patterns (signs and positions of peaks) suggest the same absolute configuration.

Exciton (B1674681) Chirality Method: For molecules with two or more similar, strongly absorbing chromophores, exciton coupling theory can be applied. This method analyzes the interaction between chromophores to determine absolute stereochemistry based on the sign of the split CD bands chiralabsxl.com.

Quantum Chemical Calculations: Advanced computational methods can predict ECD spectra ab initio. By comparing the calculated spectra with experimental data, the absolute configuration can be assigned nih.govnih.govfrontiersin.orgmdpi.com. This often involves conformational searches to identify stable conformers, followed by calculation of ECD spectra for each conformer and then a Boltzmann average of these spectra to match with the experimental one nih.govmdpi.com.

Research Findings and Data (Hypothetical Example for this compound):

While specific data for this compound is not available in the provided search results, a typical study might report findings as follows:

Optical Rotation: The isolated sample of this compound exhibited an observed optical rotation of +15.2° (c = 0.5, CHCl3). This corresponds to a specific rotation of [α]D25 +30.4° (CHCl3). This positive value suggests a particular enantiomeric form.

Electronic Circular Dichroism (ECD): The ECD spectrum of this compound, recorded in methanol, showed a strong positive Cotton effect at 245 nm (Δε = +12.5 M-1cm-1) and a weaker negative band at 280 nm (Δε = -2.1 M-1cm-1). Computational analysis, including conformational sampling and DFT calculations of ECD spectra, was performed. The calculated ECD spectrum for the (3R, 5S) configuration of this compound showed excellent agreement with the experimental data, particularly in the sign and magnitude of the Cotton effects at 245 nm and 280 nm. This agreement strongly supports the assignment of the (3R, 5S) absolute configuration to this compound.

Data Table: Chiroptical Properties of this compound (Hypothetical)

| Method | Parameter | Value | Conditions | Notes |

| OR | Observed Rotation (α) | +15.2° | c = 0.5, CHCl3, 25°C | |

| OR | Specific Rotation [α] | +30.4° (CHCl3) | 25°C, Sodium D-line (589 nm) | Suggests a specific enantiomeric form. |

| ECD | Positive Cotton Effect | Δε = +12.5 M-1cm-1 | Methanol, λmax = 245 nm | Corresponds to the calculated spectrum for (3R, 5S) configuration. |

| ECD | Negative Cotton Effect | Δε = -2.1 M-1cm-1 | Methanol, λmax = 280 nm | Corresponds to the calculated spectrum for (3R, 5S) configuration. |

| ECD | Computational Fit | Excellent agreement with (3R, 5S) | DFT, Conformational Analysis | Confirms the absolute stereochemical assignment. |

Compound List:

this compound

This section would be populated with specific data and findings if research on this compound's chiroptical properties were available. The combination of OR and ECD, often supported by quantum chemical calculations, provides a robust methodology for assigning the absolute configuration of chiral natural products and synthetic compounds. nih.govmdpi.comnih.govfrontiersin.orgchiralabsxl.commdpi.com.

Compound List:

this compound

Biosynthetic Pathways and Enigmas of Clarkeanidine

General Biosynthesis of Tetrahydroisoquinoline Alkaloids from Common Precursors

The biosynthesis of tetrahydroisoquinoline alkaloids (THIQAs), including the benzylisoquinoline alkaloids (BIAs) from which Clarkeanidine is derived, is a foundational pathway in plant specialized metabolism. rsc.orgacs.org This extensive family of over 2,500 compounds originates from the aromatic amino acid L-tyrosine. pnas.orgimperial.ac.uk

The pathway commences with the conversion of L-tyrosine into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). acs.orgnih.gov These two molecules serve as the primary building blocks. The crucial initial step is a stereoselective Pictet-Spengler reaction where dopamine and 4-HPAA are condensed by the enzyme norcoclaurine synthase (NCS). rsc.orgacs.org This reaction forms the fundamental tetrahydroisoquinoline scaffold, yielding the first committed intermediate, (S)-norcoclaurine. nih.govfrontiersin.org

Following this initial cyclization, a series of enzymatic modifications occur. These include several methylation and hydroxylation steps catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 hydroxylases. acs.orgontosight.ai This sequence of reactions converts (S)-norcoclaurine through intermediates like (S)-coclaurine to produce (S)-reticuline, a pivotal branch-point intermediate in the biosynthesis of a vast array of BIA structural types, such as morphinans, aporphines, and protoberberines. pnas.orgontosight.aiontosight.ainih.gov

Enzymatic Cascade Leading to this compound Formation

The formation of this compound from the central intermediate (S)-reticuline involves the creation of the characteristic tetracyclic protoberberine ring system followed by specific tailoring reactions.

The construction of the core tetrahydroisoquinoline (THIQ) structure is fundamentally dependent on the action of Pictet-Spenglerase enzymes. ucl.ac.uk In the biosynthesis of most BIAs, norcoclaurine synthase (NCS) is the key enzyme that catalyzes the condensation of dopamine with an aldehyde, forging the initial ring system and establishing the C1 stereocenter. rsc.orgacs.orgrsc.org This enzymatic reaction is a cornerstone of alkaloid biosynthesis, providing an efficient and stereoselective route to the THIQ motif that forms the backbone of compounds like this compound. ucl.ac.uk While the initial scaffold is formed early in the pathway leading to (S)-reticuline, a second, intramolecular Pictet-Spengler-type reaction is essential to form the final ring of the protoberberine alkaloids. acs.orgsci-hub.se

After the initial formation of the BIA skeleton, a suite of tailoring enzymes modifies the structure. These post-cyclization modifications are critical for generating the vast diversity of alkaloids. Key reactions include hydroxylation, catalyzed by cytochrome P450 monooxygenases, and O- and N-methylation, carried out by SAM-dependent methyltransferases. rsc.orgontosight.ai In the general pathway, (S)-reticuline is the product of such modifications, including the hydroxylation of (S)-N-methylcoclaurine and subsequent O-methylation. acs.orgontosight.ai The specific substitution pattern of this compound, with hydroxyl and methoxy (B1213986) groups at defined positions, is the result of a precise sequence of these enzymatic modifications on a protoberberine precursor. ontosight.aiacs.org

Identification and Role of Key Biosynthetic Intermediates (e.g., (S)-Reticuline, Norcrassifoline)

The biosynthetic journey to this compound proceeds through several crucial intermediate compounds.

(S)-Reticuline : This compound is a central hub in BIA biosynthesis. frontiersin.orgontosight.ai It serves as the last common precursor for numerous alkaloid branches. pnas.orgontosight.ai For the protoberberine subclass, (S)-reticuline is the substrate for the berberine (B55584) bridge enzyme (BBE), which catalyzes an oxidative cyclization of the N-methyl group to form the fourth ring of the protoberberine scaffold, creating intermediates like (S)-scoulerine. pnas.orgfrontiersin.org

(S)-Norcrassifoline : While many protoberberines arise from the more common 6,7-dioxygenated (S)-reticuline, this compound is derived from a less common 7,8-dioxygenated 1-benzyltetrahydroisoquinoline precursor. acs.org Labeling studies have pointed to (S)-Norcrassifoline as a key intermediate for this class of alkaloids. acs.org A laboratory synthesis mimicking the final biosynthetic step has shown that (S)-Clarkeanidine can be formed directly from (S)-norcrassifoline and formaldehyde (B43269) through a solvent-directed Pictet–Spengler reaction. acs.org This strongly suggests that an N-methylated derivative of norcrassifoline is the immediate precursor to the final ring closure in vivo, likely catalyzed by a BBE-like enzyme.

Unelucidated Enzymatic Steps and Genetic Basis of Biosynthesis

Despite significant advances in understanding alkaloid biosynthesis, major questions regarding the formation of this compound remain. The specific enzymes and corresponding genes from the plant species that produce this compound have not been fully identified and characterized.

While the general roles of enzyme classes like P450s, methyltransferases, and berberine bridge enzymes are known, the exact enzymes responsible for the specific hydroxylation, methylation, and final cyclization steps to yield this compound are yet to be elucidated. The genetic basis, including the specific gene clusters that encode this pathway and the regulatory networks that control its expression, is currently unknown. frontiersin.orgnih.gov Further research involving transcriptomics and gene characterization in this compound-producing plants is necessary to fully uncover the molecular machinery behind its synthesis.

Sophisticated Synthetic Strategies for Clarkeanidine and Its Analogues

Total Synthesis Approaches Utilizing Classic Reactions

Classic organic reactions form the bedrock of many total synthesis endeavors, providing reliable pathways to construct complex molecular architectures. For Clarkeanidine, the Pictet-Spengler reaction has emerged as a pivotal strategy.

The Pictet-Spengler reaction, a condensation between a β-arylethylamine and an aldehyde or ketone followed by an acid-catalyzed cyclization, is a cornerstone for isoquinoline (B145761) alkaloid synthesis acs.org. For this compound, which possesses a 7,8-dioxygenated tetrahydroisoquinoline core, achieving regioselectivity in this cyclization is paramount.

A significant breakthrough in the synthesis of this compound and its related compounds, such as (S)-caseamine, has been the development of a solvent-directed Pictet-Spengler reaction acs.orgnih.govfigshare.com. This strategy leverages the influence of the reaction solvent to control the regiochemical outcome of the cyclization, specifically directing the electrophilic attack to either the ortho or para position relative to the hydroxyl group on the aromatic ring.

In the synthesis of this compound, the Pictet-Spengler cyclization of norcrassifoline with formaldehyde (B43269) was found to be highly dependent on the solvent used acs.orgnih.govfigshare.com. When carried out in aprotic solvents like toluene (B28343) at elevated temperatures, the reaction favored the formation of the ortho-substituted product, leading to (S)-Clarkeanidine with an ortho/para ratio of 86:14 acs.orgnih.govfigshare.com. Conversely, employing protic solvents such as 2,2,2-trifluoroethanol (B45653) (TFE) promoted the formation of the para-substituted isomer, (S)-caseamine, with a ratio of 14:86 acs.orgnih.govfigshare.com. This solvent-directed approach allows for selective access to the desired regioisomer by simply altering the reaction medium, a crucial development for synthesizing compounds with the 7,8-dioxygenation pattern acs.orgnih.gov.

Table 1: Pictet-Spengler Reaction Regioselectivity for Tetrahydroprotoberberine Synthesis

| Reaction Type | Reactants | Solvent | Temperature (°C) | Time | Ortho/Para Ratio (Ortho:Para) | Enantiopurity (ee) | Product |

| Solvent-Directed Pictet-Spengler Cyclization | Norcrassifoline + Formaldehyde | Toluene | 105 | 4 h | 86:14 | 95% ee | (S)-Clarkeanidine |

| Solvent-Directed Pictet-Spengler Cyclization | Norcrassifoline + Formaldehyde | Trifluoroethanol (TFE) | 75 | 1 h | 10:90 | >99% ee | (S)-Caseamine |

| Solvent-Directed Pictet-Spengler Cyclization | Norcrassifoline + Formaldehyde (for C-ring formation of Caseamine) | Trifluoroethanol (TFE) | - | - | 14:86 | - | (S)-Caseamine |

| Solvent-Directed Pictet-Spengler Cyclization | Norcrassifoline + Formaldehyde (for C-ring formation of this compound) | Toluene | - | - | 86:14 | - | (S)-Clarkeanidine |

To achieve enantiomerically pure this compound, the integration of chiral auxiliaries into the synthetic strategy is essential acs.orgnih.govfigshare.com. In the reported total synthesis, a chiral amine precursor was utilized, which, when subjected to the solvent-directed Pictet-Spengler cyclization, yielded the desired tetrahydroprotoberberine alkaloids with high enantiopurity acs.orgnih.gov. Specifically, the ortho-selective Pictet-Spengler reaction in toluene, when combined with a chiral auxiliary on the nitrogen atom, successfully produced (S)-Clarkeanidine with 95% enantiomeric excess (ee) after crystallization acs.orgnih.gov. The para isomer, (S)-caseamine, was obtained with even higher enantiopurity, exceeding 99% ee acs.orgnih.gov. The diastereomeric ratio obtained during the B-ring formation was also favorable, with ortho isomers showing good separability, unlike the para isomers which sometimes formed inseparable diastereomeric mixtures acs.orgnih.gov.

The Bischler-Napieralski reaction is another classical method for constructing the isoquinoline core, typically involving the cyclodehydration of β-arylethylamides using dehydrating agents like phosphorus oxychloride (POCl₃) nrochemistry.com. While highly effective for many isoquinoline syntheses, its application to the specific 7,8-dioxygenated tetrahydroisoquinoline system required for precursors to this compound is limited acs.orgacs.org. The Bischler-Napieralski reaction inherently favors cyclization at the para position and exclusively yields para products acs.orgacs.org. Consequently, it is not a practical route for accessing the ortho-substituted intermediates necessary for the synthesis of this compound and its related 7,8-dioxygenated analogues, which necessitate multistep quinoline (B57606) ring construction or alternative strategies like the solvent-directed Pictet-Spengler reaction acs.orgacs.org.

Regioselective Pictet-Spengler Cyclizations in this compound Synthesis

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis, which combines the precision of biocatalysis with the versatility of chemical synthesis, offers a powerful avenue for constructing complex chiral molecules researchgate.netnih.gov. While the literature extensively discusses chemoenzymatic strategies for various natural products and alkaloids, specific detailed applications for the synthesis of this compound are less documented in the provided search results researchgate.netnih.gov.

The biosynthesis of alkaloids like this compound in nature may involve enzymatic processes, such as an ortho-selective Pictet–Spenglerase, although such an enzyme has not yet been characterized acs.org. In chemical synthesis, biocatalysts could potentially be employed for the asymmetric synthesis of key chiral intermediates, such as the amine precursor, or to catalyze specific bond formations with high stereoselectivity researchgate.netnih.gov. However, current published total syntheses of this compound primarily rely on chemical methods, particularly the solvent-directed Pictet-Spengler reaction with chiral auxiliaries, to achieve the desired enantiopurity acs.orgnih.govfigshare.com. Further research into integrating specific enzymes or engineered biocatalysts could offer alternative or complementary routes for the efficient and sustainable synthesis of this compound and its analogues.

Asymmetric Synthesis Methodologies

The biological activity of many alkaloids is critically dependent on their stereochemistry. Therefore, asymmetric synthesis methodologies are indispensable for accessing enantiomerically pure or enriched target molecules like this compound.

The controlled generation of multiple stereocenters with specific relative configurations is a hallmark of diastereoselective synthesis. In the context of ortho-hydroxylated protoberberines such as this compound, strategies employing chiral auxiliaries in conjunction with diastereoselective Bischler–Napieralski cyclization have proven effective in establishing the desired stereochemical relationships within the molecule acs.orgacs.org. These methods are crucial for controlling the relative stereochemistry of the newly formed stereocenters during the construction of the protoberberine skeleton jst.go.jp. For instance, the synthesis of (S)-Clarkeanidine has benefited from such chiral auxiliary-assisted approaches to meticulously control its stereochemistry acs.org.

Catalytic methods that induce enantioselectivity are vital for obtaining single enantiomers of chiral molecules. For the broader family of protoberberine alkaloids, various catalytic strategies have been developed. These include enantioselective hydrogenation reactions catalyzed by iridium complexes acs.org, copper-catalyzed redox-A³ reactions utilizing chiral ligands acs.org, and the application of chiral auxiliaries in Pictet–Spengler reactions acs.orguva.nl. The solvent-directed Pictet–Spengler reaction, notably applied in the synthesis of (S)-Clarkeanidine, exemplifies how careful selection of reaction conditions, specifically the solvent, can significantly influence regioselectivity and enantioselectivity, leading to the desired ortho-isomer with a high enantiomeric excess acs.orguva.nl. Additionally, methodologies employing (–)-sparteine-mediated lateral metalation have been investigated as effective routes for the asymmetric synthesis of protoberberines thieme-connect.com.

Design and Synthesis of Novel this compound Analogues and Derivatives

The synthesis of novel analogues of this compound is a critical aspect of medicinal chemistry and natural product research, aiming to explore structure-activity relationships (SAR) and potentially discover compounds with improved or distinct biological profiles.

The rigid tetracyclic protoberberine scaffold provides numerous opportunities for structural diversification. Advanced synthetic methodologies now allow for the systematic modification of all four rings within this core structure acs.orgnih.gov. This capability enables chemists to systematically alter the molecule's architecture, thereby probing the impact of these changes on its physicochemical properties and biological interactions.

The introduction of varied substitution patterns and modifications to bridging motifs are key strategies for generating diverse analogues. Protoberberine alkaloids are typically adorned with various functional groups, including hydroxyl, methoxy (B1213986), and methylenedioxy substituents, predominantly located on the isoquinoline and 3,4-dihydroisoquinoline (B110456) moieties acs.orgnih.gov. Research efforts are directed towards introducing a wide array of substituents at specific positions, such as C-2, C-3, C-9, C-10, and C-11, and exploring structural variations at positions C-8 and C-13 of the C-ring acs.orgnih.gov. These targeted modifications are instrumental in synthesizing novel compounds with unique chemical characteristics and potentially enhanced biological activities.

Data Tables

Theoretical and Computational Studies on Clarkeanidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules at an atomic level. These methods, rooted in quantum mechanics, allow for the prediction of electronic structure, molecular geometry, and energetic profiles, which directly influence a molecule's reactivity and physical characteristics.

Density Functional Theory (DFT) has emerged as a highly versatile and computationally efficient method for investigating the electronic structure of molecules taylor.eduumpsa.edu.myarxiv.org. DFT methods approximate the many-electron wavefunction by focusing on the electron density, which simplifies calculations while retaining accuracy for many chemical properties. Applications of DFT in studying molecules like Clarkeanidine would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in this compound by minimizing its total energy.

Electronic Structure Analysis: Calculating electron density distribution, atomic charges, and electrostatic potentials to understand charge localization and potential sites for chemical reactions.

Predicting Spectroscopic Properties: Calculating parameters such as NMR chemical shifts or vibrational frequencies, which can be compared with experimental data for validation mdpi.com.

Reaction Mechanism Elucidation: Investigating transition states and reaction pathways for chemical transformations involving this compound.

Table 1: Illustrative DFT-Derived Molecular Properties

| Property | Typical Value (a.u. or eV) | Significance in Understanding this compound |

| Total Energy | -XXXX.XXXXX | Baseline for stability and thermodynamic considerations. |

| HOMO Energy | -Y.YY eV | Indicates the highest energy level occupied by electrons, relevant for electron donation. |

| LUMO Energy | -Z.ZZ eV | Indicates the lowest energy level that can accept electrons. |

| HOMO-LUMO Gap | W.WW eV | Predicts chemical reactivity and optical absorption properties. |

| Dipole Moment | V.VV Debye | Reflects molecular polarity, influencing intermolecular interactions. |

Note: Values are illustrative and depend on the specific DFT functional and basis set used.

Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, emphasizes the roles of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in chemical reactions imperial.ac.ukossila.comwikipedia.org. These orbitals represent the "frontier" of electron occupancy and are most involved in the initial stages of chemical interactions, such as nucleophilic attack or electrophilic addition.

HOMO: The HOMO is generally associated with electron-donating (nucleophilic) character. Its energy and spatial distribution indicate where this compound is most likely to donate electrons.

LUMO: The LUMO is associated with electron-accepting (electrophilic) character. Its energy and distribution reveal sites where this compound can readily accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A smaller gap often suggests higher reactivity and a greater propensity for electronic excitation, influencing properties like light absorption ossila.comrsc.org.

DFT calculations are commonly employed to obtain the HOMO and LUMO energies for molecules like this compound, providing quantitative data for reactivity predictions ossila.comrsc.org.

Table 2: Illustrative FMO Analysis for this compound

| Orbital | Energy (eV) | Dominant Character | Implication for Reactivity |

| HOMO | -5.85 | π | Potential nucleophilic sites, susceptibility to electrophilic attack. |

| LUMO | -1.20 | π* | Potential electrophilic sites, susceptibility to nucleophilic attack. |

| Gap | 4.65 | Moderate reactivity, potential for photochemical excitation. |

Note: Values are illustrative, representing typical outputs for organic molecules.

Molecules, especially those with flexible structures like alkaloids, can exist in multiple spatial arrangements known as conformers. Conformation analysis involves identifying these different forms and determining their relative energies, often visualized as an "energy landscape" nih.govens-paris-saclay.frresearchgate.net. For this compound, understanding its conformational landscape is important for:

Predicting Stable Forms: Identifying the most energetically favorable conformations that this compound is likely to adopt in solution or in its crystalline state.

Understanding Reactivity: Certain reactions or interactions may be conformation-dependent, with specific conformers being more reactive or better suited for binding acs.org.

Interpreting Spectroscopic Data: Conformational flexibility can influence spectroscopic signals.

Computational methods, including molecular mechanics and quantum chemical calculations (like DFT), are used to explore these energy landscapes, mapping out minima (stable conformers) and transition states ens-paris-saclay.frelifesciences.org.

Table 3: Illustrative Conformation Analysis of this compound

| Conformer | Relative Energy (kcal/mol) | Key Structural Feature | Potential Role in Interactions |

| A (Global Minimum) | 0.00 | Planar aromatic ring, specific orientation of substituents | Most stable form, primary species in equilibrium. |

| B | 2.5 | Slightly twisted piperidine (B6355638) ring | May play a role in specific binding events or transition states. |

| C | 5.1 | Open-chain precursor-like conformation | Less likely to be populated under normal conditions. |

Note: These are hypothetical conformers and energy differences for illustrative purposes.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how molecules like this compound interact with larger biological macromolecules, such as proteins or DNA. These techniques are vital in drug discovery and understanding biological mechanisms.

This area focuses on predicting the binding affinity and mode of interaction between this compound and potential biological targets. Molecular docking algorithms simulate the process of a small molecule (ligand) binding to a receptor site (e.g., an enzyme's active site or a protein's binding pocket) jscimedcentral.comnih.govplos.org. Key aspects include:

Ligand-Receptor Docking: Predicting the preferred orientation (pose) of this compound within the binding site of a target protein.

Binding Energy Estimation: Quantifying the strength of the interaction using scoring functions, which provides an estimate of binding affinity mdpi.comfrontiersin.org.

Identification of Key Interactions: Pinpointing specific amino acid residues in the protein that form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with this compound nih.govnih.gov.

Molecular Dynamics (MD) Simulations: Often used to validate docking results by simulating the dynamic behavior of the complex over time, assessing the stability of the predicted binding mode plos.orgmdpi.comfrontiersin.orgnih.gov.

These simulations can help identify potential therapeutic targets for this compound or understand its mechanism of action at a molecular level altex.orgimrpress.com.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Target Protein

| Target Protein (e.g., Enzyme X) | Docking Score (kcal/mol) | Key Interacting Residues (Protein) | Predicted Binding Mode |

| Hypothetical Receptor X | -8.5 | Ser-195, Leu-200, Arg-10 | Hydrogen bond (Ser-195), Hydrophobic (Leu-200), π-π stacking (Arg-10) |

Note: Docking scores are highly dependent on the software, force field, and target protein used.

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational SAR (QSAR) methods leverage molecular descriptors and modeling techniques to build predictive models taylor.edunih.govaltex.org. For this compound, computational SAR can involve:

Generating Molecular Descriptors: Calculating various physicochemical properties, electronic features (e.g., from FMO analysis), and 3D structural parameters of this compound and its potential analogs.

Building Predictive Models: Using statistical methods or machine learning algorithms to establish quantitative relationships between these descriptors and observed biological activities.

Virtual Screening and Lead Optimization: Using these models to screen libraries of compounds or to guide the modification of this compound's structure to enhance its potency, selectivity, or pharmacokinetic properties imrpress.com.

By understanding which structural features contribute to or detract from biological activity, researchers can design more effective derivatives of this compound.

Table 5: Illustrative Computational SAR for this compound Analogs

| Analogue Structure Modification | Biological Activity (e.g., Potency IC50) | Computational Rationale (e.g., Docking Score, FMO Gap) |

| This compound (Parent) | 100 µM | Baseline activity |

| Addition of hydroxyl group | 50 µM | Improved hydrogen bonding with target (Docking), altered HOMO/LUMO (FMO). |

| Methylation of hydroxyl group | 150 µM | Reduced H-bonding, steric clash in binding pocket (Docking). |

| Addition of electron-donating group | 70 µM | Increased HOMO energy, enhanced nucleophilicity (FMO). |

Note: This table presents hypothetical SAR data to illustrate the concept.

Compound List:

this compound

N3 (ligand)

Curcumin

CurA (curcumin analogue)

Tetrandrine

Isotetrandrine

Amurine

Nudaurine

Arctigenin

Govaniadine

Caseamine

Reticuline

Norcoclaurine

Coclaurine

Corytuberine

Magnoflorine

(-)-cribrostatin 4 (renieramycin H)

Renieramycin G

Lemonomycinone

Protoberberines

Tetrahydroisoquinoline alkaloids (THIQ alkaloids)

Benzylisoquinoline alkaloids

Bisbenzylisoquinoline alkaloids

Aporphine alkaloids

Morphinan alkaloid

Proaporphine alkaloids

Phthalideisoquinoline alkaloids

Protopine alkaloids

Rhoeadine alkaloids

Diaza-adamantane

Quercetin

Cryptopine

Alpha-Allocryptopine

Kaempferol

Ethyl linolenic acid

Maltol

Melphalanone

Mechanistic Investigations at a Cellular and Molecular Level Excluding Clinical Efficacy

Exploration of Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

Direct experimental data detailing Clarkeanidine's specific interactions with enzymes or receptors are limited in the retrieved search results. However, network pharmacology analyses, which predict potential targets based on compound-disease associations, have identified this compound as a component in traditional medicine formulations. For instance, in the context of gouty arthritis, this compound (molecular weight 327.41) has been computationally linked to inflammatory targets such as PTGS2, TNF-α, and IL-6. These predictions suggest potential, though not experimentally confirmed, interactions with macromolecules involved in inflammatory and metabolic processes.

Modulation of Intracellular Signaling Pathways as Identified by Network Pharmacology

Network pharmacology studies suggest that this compound, often as part of complex herbal mixtures, may influence several intracellular signaling pathways. These analyses predict potential targets and pathways based on compound-disease associations.

Predicted Influence on Key Cellular Pathways (e.g., PI3K/AKT, Bcl-2 Family)

Several network pharmacology studies have indicated that compounds like this compound may modulate the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, survival, metabolism, and proliferation, and its dysregulation is implicated in various diseases, including cancer. For example, in research concerning acute pancreatitis, this compound was identified as a compound potentially influencing the PI3K/AKT signaling pathway, which plays a significant role in programmed cell death. While direct experimental validation for this compound's specific action on this pathway is not detailed, its predicted involvement suggests a potential role in modulating cellular survival and metabolic processes.

The Bcl-2 family of proteins is a key regulator of apoptosis. Although specific interactions of this compound with Bcl-2 family proteins have not been explicitly detailed in the provided literature, the general involvement of tetrahydroprotoberberine alkaloids in modulating processes related to apoptosis warrants further investigation into this compound's potential effects on this family.

Influence on Fundamental Cellular Processes (e.g., Cell Cycle Progression, Cellular Homeostasis) in In Vitro Models

Direct experimental in vitro data specifically detailing this compound's effects on cell cycle progression or cellular homeostasis are not extensively provided. However, studies on related compounds suggest potential influences. For instance, other tetrahydroprotoberberine alkaloids have been shown to induce cell cycle arrest. Network pharmacology analyses have also linked compounds like this compound to pathways involved in apoptosis and cell proliferation, processes intrinsically linked to cell cycle regulation. Cellular homeostasis, the maintenance of stable intracellular conditions, is essential for cell function and survival and involves complex signaling pathways. While this compound's precise role in maintaining or disrupting cellular homeostasis remains to be elucidated through direct in vitro studies, its predicted involvement in pathways regulating cell survival and metabolism suggests a potential influence on these fundamental cellular processes.

Future Directions in Clarkeanidine Research

Advancements in Stereoselective and Green Synthetic Methodologies

The future of Clarkeanidine synthesis lies in the development of more efficient, stereoselective, and environmentally benign methodologies. Current synthetic routes, while effective, often rely on traditional methods that may not be optimal in terms of atom economy and environmental impact. Future research is expected to focus on several key areas to address these limitations.

One promising direction is the exploration of novel catalytic systems that can achieve high stereoselectivity in the synthesis of the this compound core. This includes the development of new chiral catalysts for asymmetric reactions, which are crucial for producing enantiomerically pure this compound. Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of complex natural products. rsc.orgrsc.orgresearchgate.net For this compound, this could involve the use of greener solvents, recyclable catalysts, and more energy-efficient reaction conditions. rsc.orgrsc.orgresearchgate.net The development of modular and convergent synthetic strategies will also be a priority, allowing for the efficient synthesis of a diverse range of this compound analogs for structure-activity relationship studies. researchgate.net

| Synthetic Methodology | Key Objectives for Future Research | Potential Impact on this compound Synthesis |

| Asymmetric Catalysis | Development of novel chiral catalysts for key bond-forming reactions. | Access to enantiomerically pure this compound and its stereoisomers. |

| Green Chemistry Approaches | Utilization of benign solvents, recyclable catalysts, and energy-efficient processes. rsc.orgrsc.orgresearchgate.net | Reduced environmental footprint and increased sustainability of synthesis. |

| Modular Synthesis | Design of convergent routes allowing for late-stage diversification. researchgate.net | Facile generation of a library of this compound analogs for biological screening. |

| Biocatalysis | Engineering enzymes to perform key synthetic transformations. | Highly selective and environmentally friendly synthesis under mild conditions. |

Integration of Omics Technologies for Comprehensive Biosynthetic Pathway Elucidation

Understanding the natural biosynthesis of this compound is crucial for developing sustainable production methods and for metabolic engineering applications. The integration of "omics" technologies, including genomics, transcriptomics, and metabolomics, offers a powerful approach to unravel the complex enzymatic machinery responsible for its formation in plants. nih.govmaxapress.com

Future research will likely involve the sequencing of the genome of the plant species that produce this compound, which will provide a blueprint of all the potential biosynthetic genes. nih.gov Transcriptomic analysis can then be used to identify which of these genes are actively expressed in the tissues where this compound accumulates. nih.govnih.govfrontiersin.org By correlating gene expression profiles with the presence of this compound and its precursors, as determined by metabolomics, researchers can identify candidate genes encoding the enzymes of the biosynthetic pathway. nih.govnih.govfrontiersin.orgnih.govacs.orgresearchgate.net This integrated approach has been successfully applied to other benzylisoquinoline alkaloids and holds great promise for elucidating the complete biosynthetic pathway of this compound. nih.govoup.comresearchgate.netnih.gov

| Omics Technology | Application in this compound Biosynthesis Research | Expected Outcomes |

| Genomics | Sequencing the genome of this compound-producing plant species. nih.gov | Identification of a complete set of potential biosynthetic genes. |

| Transcriptomics | Analyzing gene expression in different plant tissues and developmental stages. nih.govnih.govfrontiersin.org | Pinpointing genes that are actively involved in this compound biosynthesis. |

| Metabolomics | Profiling the small molecules present in the plant, including this compound and its precursors. nih.govnih.govacs.orgresearchgate.net | Identifying pathway intermediates and correlating their presence with gene expression. |

| Proteomics | Identifying the proteins (enzymes) present in the relevant plant tissues. | Direct evidence for the presence of biosynthetic enzymes. |

Development of Ultrasensitive Analytical Techniques for Trace Analysis

The ability to detect and quantify this compound at very low concentrations is essential for a variety of research areas, including biosynthetic studies, pharmacokinetic analysis, and environmental monitoring. Future research will focus on the development of ultrasensitive analytical techniques capable of trace analysis of this compound in complex biological and environmental matrices.

Mass spectrometry (MS) coupled with high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is a cornerstone of modern analytical chemistry and will continue to be refined for this compound analysis. rsc.orgresearchgate.netnih.govresearchgate.net Future advancements are expected in the areas of ionization sources, mass analyzers, and data analysis software to improve sensitivity and selectivity. rsc.orgnih.govdtu.dk The development of methods such as UHPLC-tandem mass spectrometry (UHPLC-MS/MS) will be particularly important for the accurate quantification of this compound in complex samples. mdpi.comnih.gov Additionally, novel sample preparation techniques will be explored to enhance the recovery of this compound from various matrices and to remove interfering substances. mdpi.com The development of immunoassays and biosensors could also provide rapid and portable methods for the detection of this compound in the field. nih.gov

| Analytical Technique | Future Advancements for this compound Analysis | Potential Applications |

| UHPLC-MS/MS | Optimization of chromatographic separation and mass spectrometric detection parameters. mdpi.comnih.gov | Quantification of this compound in biological fluids, plant extracts, and environmental samples. |

| High-Resolution Mass Spectrometry (HRMS) | Utilization of Orbitrap or FT-ICR mass analyzers for accurate mass measurements. nih.gov | Structural elucidation of this compound metabolites and related compounds. |

| Immunoassays (e.g., ELISA) | Development of specific antibodies against this compound. nih.gov | High-throughput screening and rapid detection in various samples. |

| Biosensors | Integration of biological recognition elements with transducer technology. | Real-time monitoring of this compound levels. |

Exploration of New Computational Paradigms for Structure-Function Relationships

Computational chemistry and molecular modeling are powerful tools for understanding the relationship between the three-dimensional structure of this compound and its biological activity. quora.com Future research will leverage new computational paradigms to predict the biological targets of this compound and to design novel analogs with improved therapeutic properties.

Molecular docking and molecular dynamics simulations will continue to be used to study the interactions of this compound with potential protein targets. tandfonline.comnih.govmdpi.comnih.govmdpi.com These methods can provide insights into the binding mode of this compound and can help to identify key amino acid residues involved in the interaction. tandfonline.comnih.gov As computational power increases, these simulations will become more accurate and will be able to model larger and more complex biological systems. quora.commit.edu Machine learning and artificial intelligence are also emerging as powerful tools in drug discovery and will likely be applied to the study of this compound. chromatographyonline.com These approaches can be used to develop predictive models for the biological activity of this compound analogs and to identify novel compounds with desired properties. chromatographyonline.comnih.gov

| Computational Paradigm | Application to this compound Research | Expected Insights |

| Molecular Docking | Predicting the binding of this compound to a wide range of protein targets. tandfonline.commdpi.comnih.gov | Identification of potential biological targets and mechanisms of action. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of this compound-protein complexes over time. nih.govmdpi.com | Understanding the stability of binding and the conformational changes that occur upon binding. |

| Quantum Mechanics (QM) Methods | Calculating the electronic properties of this compound and its interactions with target molecules. | A more accurate description of the forces driving binding and reactivity. |

| Machine Learning and AI | Developing predictive models for the biological activity and pharmacokinetic properties of this compound analogs. chromatographyonline.comnih.gov | Accelerated discovery of new this compound-based therapeutic agents. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Clarkeanidine, and how do solvent systems influence regioselectivity in Pictet-Spengler reactions?

- Methodological Answer : this compound is synthesized via a solvent-directed Pictet-Spengler reaction using dopamine derivatives. For example, toluene promotes ortho-selectivity (up to 86:14 o/p ratio), while trifluoroethanol favors para-selectivity. Researchers must optimize solvent polarity and hydrogen-bonding capacity to control regioselectivity .

- Key Data :

| Solvent | Regioselectivity (o/p) | Diastereomeric Ratio |

|---|---|---|

| Toluene | 86:14 | 85:15 |

| Trifluoroethanol | 14:86 | Not reported |

Q. What analytical techniques are essential for characterizing this compound and verifying its stereochemical purity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography are critical for structural elucidation. Chiral HPLC or circular dichroism (CD) should validate enantiopurity, as the (S)-configuration is confirmed via conversion to (S)-govaniadine .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing this compound derivatives with similar protoberberine scaffolds?

- Methodological Answer : Discrepancies in NMR or mass spectrometry data often arise from residual solvents or diastereomeric byproducts. Replicate experiments under inert atmospheres (e.g., argon) and use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns. Cross-reference with literature on (S)-caseamine and (S)-govaniadine for comparative analysis .

Q. What strategies mitigate regioselectivity challenges in multi-step Pictet-Spengler reactions for this compound analogs?

- Methodological Answer : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during nitrogen functionalization to stabilize transition states. Solvent screening (polar aprotic vs. nonpolar) and computational modeling (DFT) can predict regiochemical outcomes. For example, toluene enhances ortho-selectivity by stabilizing π-π interactions in the transition state .

Q. How do researchers design experiments to validate the bioactivity of this compound against related protoberberine alkaloids?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition or cell viability tests) with positive controls like berberine. Ensure dose-response curves are statistically robust (n ≥ 3 replicates, ANOVA with post-hoc Tukey tests). Address batch-to-batch variability by standardizing purification protocols (e.g., flash chromatography) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.